![molecular formula C7H15NS B3034665 [2-(环戊基硫代)乙基]胺 CAS No. 204129-50-0](/img/structure/B3034665.png)

[2-(环戊基硫代)乙基]胺

描述

The compound [2-(Cyclopentylthio)ethyl]amine is a thioether derivative characterized by the presence of a cyclopentylthio group attached to an ethylamine moiety. While the provided papers do not directly discuss [2-(Cyclopentylthio)ethyl]amine, they do provide insights into the synthesis and characterization of structurally related compounds, which can be informative for understanding the chemical behavior and potential applications of [2-(Cyclopentylthio)ethyl]amine.

Synthesis Analysis

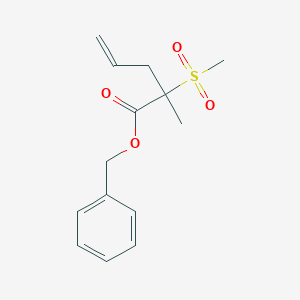

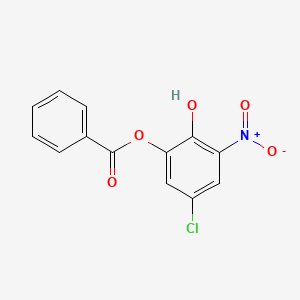

The synthesis of thioether derivatives typically involves the reaction of a thiol with an alkyl halide. In the context of the provided papers, the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines was achieved by converting 2,5-dimethoxybenzenethiol to thioether derivatives using various alkyl, fluoroalkyl, alkenyl, and benzyl halides . This method could potentially be adapted for the synthesis of [2-(Cyclopentylthio)ethyl]amine by reacting cyclopentyl mercaptan with an appropriate ethyl halide under similar conditions.

Molecular Structure Analysis

The molecular structure of thioether derivatives like [2-(Cyclopentylthio)ethyl]amine can be elucidated using spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The paper on the synthesis of 2(2-tetrahydropyranylthio) methyl cyclopropyl amines confirms the structures of the synthesized compounds through IR, NMR, and elemental analysis . These techniques would likely be applicable for confirming the structure of [2-(Cyclopentylthio)ethyl]amine as well.

Chemical Reactions Analysis

Thioether compounds can participate in various chemical reactions, including oxidation and alkylation. The reactivity of the thio group in [2-(Cyclopentylthio)ethyl]amine could be explored through reactions that target this functional group. Although the provided papers do not discuss the chemical reactions of [2-(Cyclopentylthio)ethyl]amine specifically, they do provide examples of reactions involving thioether compounds, which may include free radical scavenging as mentioned in the context of potential therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of [2-(Cyclopentylthio)ethyl]amine, such as solubility, melting point, and reactivity, would be influenced by the presence of the thioether and amine groups. While the provided papers do not detail these properties for [2-(Cyclopentylthio)ethyl]amine, they do suggest that thioether compounds may have applications in disease treatment due to their potential role as free radical scavengers . This indicates that [2-(Cyclopentylthio)ethyl]amine could also possess similar properties, making it a candidate for further investigation in medicinal chemistry.

科学研究应用

对映选择性催化

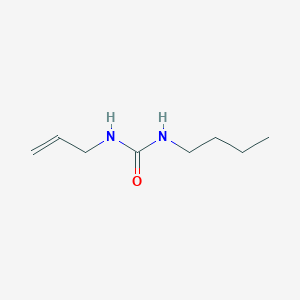

伯胺-硫脲衍生物(如 [2-(环戊基硫代)乙基]胺)已被确认为酮与硝基烯进行共轭加成的活性和高度对映选择性催化剂。该过程展示了广泛的底物范围和良好至优异的非对映选择性,表明在立体选择性合成中具有潜在应用 (Huang & Jacobsen, 2006)。

水性介质中的生物偶联

在生物偶联的背景下,伯胺(如 [2-(环戊基硫代)乙基]胺)可能与涉及碳二亚胺的反应有关。这些反应通常发生在水性介质中,并且在形成羧酸和胺之间的酰胺键(生物化学中的基本过程)中至关重要 (Nakajima & Ikada, 1995)。

环化反应

在 Pd(TFA)(2) 存在下乙基草酰乙酸和胺环化形成环状脱氢-α-氨基酸衍生物是 [2-(环戊基硫代)乙基]胺可能被利用的另一个领域。该过程提供了一种快速有效的方法来合成高度取代的二氢吡咯-2-酮 (Luo 等人,2012)。

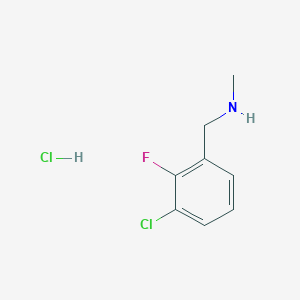

抗菌活性

可以使用 [2-(环戊基硫代)乙基]胺合成的 2-氨基噻吩已显示出显着的生物学特性,包括抗菌、抗真菌和抗肿瘤活性。这表明在药物和医学中具有潜在应用 (Prasad 等人,2017)。

聚合物合成

叔胺甲基丙烯酸酯(例如衍生自 [2-(环戊基硫代)乙基]胺的叔胺甲基丙烯酸酯)已用于合成均聚物和二嵌段共聚物。这些聚合物表现出独特的溶解性和温度响应行为,表明在材料科学和工程学中具有潜力 (Bütün, Armes, & Billingham, 2001)。

区域选择性合成

伯胺(如 [2-(环戊基硫代)乙基]胺)可能参与区域选择性合成,例如形成 1-烷基-4-咪唑羧酸酯。这证明了其在创建具有特定结构特征的化合物中的用途 (Helal & Lucas, 2002)。

安全和危害

作用机制

Target of Action

It is known that amines, including primary amines like [2-(cyclopentylthio)ethyl]amine, often interact with various receptors and enzymes in the body . For instance, some amines act on the neuromuscular junction, affecting nicotinic receptors .

Mode of Action

Amines can act as agonists or antagonists at their target sites . For example, neuromuscular blocking drugs, which are amines, can act as agonists and antagonists at postjunctional nicotinic receptors .

Biochemical Pathways

Amines can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

Amines undergo various metabolic transformations, such as oxidation and dealkylation . These transformations can impact the bioavailability of the compound.

Result of Action

The action of amines can result in various physiological effects depending on their targets .

Action Environment

The action, efficacy, and stability of [2-(Cyclopentylthio)ethyl]amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the potency of amines . Additionally, certain conditions, such as the presence of other competing nucleophiles, should be avoided for optimal activity .

属性

IUPAC Name |

2-cyclopentylsulfanylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS/c8-5-6-9-7-3-1-2-4-7/h7H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBBSMWTJGXZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-4-[(4-methylphenyl)methyl]piperidin-4-ol](/img/structure/B3034583.png)

![2-Amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3034593.png)

![2-Amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3034594.png)

![5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3034602.png)

![3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid](/img/structure/B3034604.png)